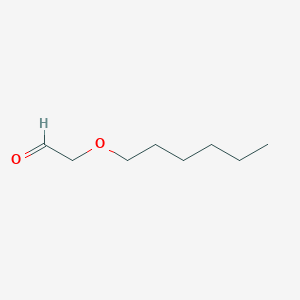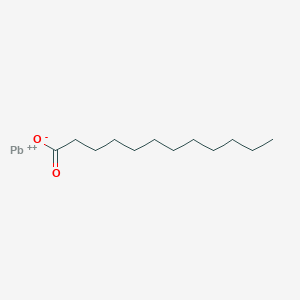
4-ヒドロキシ安息香酸カリウム
概要
説明
Potassium 4-hydroxybenzoate, also known as potassium paraben, is a widely used preservative in food and cosmetics. It is a white, odorless, crystalline powder that is soluble in water and ethanol and has a melting point of 187-189°C. Potassium 4-hydroxybenzoate is used to prevent food spoilage and microbial growth, as well as to increase shelf life. This preservative has been used for over 100 years and is approved for use in food and cosmetics by regulatory authorities in many countries.
科学的研究の応用
食品産業
4-ヒドロキシ安息香酸カリウムは、その抗菌作用のために、食品産業において広く防腐剤として使用されています . 有害な細菌や真菌の増殖を防ぎ、食品の保存期間を延ばすのに役立ちます。
化粧品
化粧品業界では、4-ヒドロキシ安息香酸カリウムは、クリーム、ローション、メイクアップなどのさまざまな製品の防腐剤として使用されています . 微生物の増殖を防ぎ、これらの製品の安全性と寿命を確保するのに役立ちます。
医薬品
4-ヒドロキシ安息香酸カリウムは、医薬品業界で医薬品の防腐剤として使用されています . 有効成分の劣化を防ぎ、医薬品の効力を維持するのに役立ちます。
殺菌剤
4-ヒドロキシ安息香酸カリウムは、殺菌剤としての可能性を秘めています . その抗菌作用により、さまざまな種類の真菌の増殖を抑制するのに効果的です。
バイオテクノロジー
4-ヒドロキシ安息香酸カリウム、または4-ヒドロキシ安息香酸(4-HBA)は、いくつかの付加価値の高いバイオ製品の有望な中間体として台頭してきました . 過去数年間にわたり、4-HBAおよび4-HBAベースの製品を製造するためのさまざまな生合成技術が開発されてきました .
バイオレメディエーション
4-ヒドロキシ安息香酸カリウムは、バイオレメディエーションで使用されています。これは、微生物を使用して汚染物質によって変化した環境を元の状態に戻すプロセスです . いくつかの芳香族化合物を分解できる株であるPseudarthrobacter phenanthrenivorans Sphe3は、単一の炭素源とエネルギー源として4-HBA上で増殖することができます .
化学産業
4-ヒドロキシ安息香酸カリウムは、化学産業で潜在的な用途を持ついくつかのバイオ製品の合成のための貴重な中間体です . これは、熱可塑性プラスチック産業でより広範で増え続ける用途を持つ高性能液晶ポリマー(LCP)の製造における重要な成分です <svg class="icon" height="16" p-id="1
作用機序
Target of Action
Potassium 4-hydroxybenzoate, also known as Potassium Paraben, is primarily active against a broad spectrum of microorganisms .
Mode of Action
Potassium Paraben is thought to interfere with the membrane transport processes of bacteria . It may inhibit the synthesis of DNA and RNA or key enzymes, such as ATPases and phosphotransferases, in some bacterial species . The stronger antibacterial action of propylparaben, a similar compound, may be due to its greater solubility in the bacterial membrane, which may allow it to reach cytoplasmic targets in greater concentrations .
Biochemical Pathways
In the case of 4-hydroxybenzoic acid, a compound structurally similar to Potassium Paraben, it is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
It is known that parabens, in general, show high interindividual variability in pharmacokinetics due to genetic polymorphisms of cytochrome p450 (cyp) 2c19 metabolism .
Result of Action
The result of Potassium Paraben’s action is the inhibition of bacterial growth, making it an effective preservative in many types of formulas . These compounds, and their salts, are used primarily for their bactericidal and fungicidal properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium Paraben. For instance, the pH of the environment can affect its solubility and therefore its ability to interact with bacterial membranes . Additionally, the presence of other ingredients frequently used in pharmaceutical and cosmetic formulations can interfere with the antimicrobial activity of the potassium salts of parabens .
Safety and Hazards
将来の方向性
4-Hydroxybenzoic acid has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research is expected to focus on the production of new compounds using 4-HBA .
生化学分析
Biochemical Properties
Potassium 4-hydroxybenzoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzyme 4-hydroxybenzoate 3-monooxygenase (NAD(P)H) utilizes 4-hydroxybenzoate, NADH, NADPH, H + and O 2 to produce 3,4-dihydroxybenzoate . This enzyme participates in benzoate degradation via hydroxylation .
Cellular Effects
Potassium 4-hydroxybenzoate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, can grow on 4-hydroxybenzoate as the sole carbon and energy source .
Molecular Mechanism
The molecular mechanism of action of Potassium 4-hydroxybenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Potassium 4-hydroxybenzoate can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Potassium 4-hydroxybenzoate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Potassium 4-hydroxybenzoate is involved in several metabolic pathways, including interactions with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels . For instance, several important bioproducts are produced from 4-hydroxybenzoate in the microbial shikimate pathway .
Transport and Distribution
Potassium 4-hydroxybenzoate is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Potassium 4-hydroxybenzoate and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
potassium;4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGFIVSGQRBSOG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-96-7 (Parent) | |
| Record name | Potassium paraben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20168378 | |
| Record name | Potassium paraben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16782-08-4 | |
| Record name | Potassium paraben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium paraben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ6Y0A8VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)









